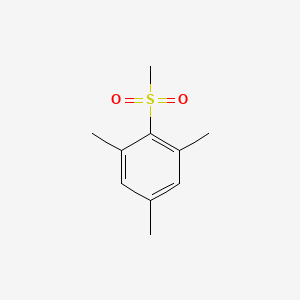

2-methanesulfonyl-1,3,5-trimethylbenzene

Description

BenchChem offers high-quality 2-methanesulfonyl-1,3,5-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methanesulfonyl-1,3,5-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-trimethyl-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-7-5-8(2)10(9(3)6-7)13(4,11)12/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSJEUVPFFSEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341953 | |

| Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6462-31-3 | |

| Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6462-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene from Mesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone, from mesitylene. The primary synthetic route discussed is the Friedel-Crafts sulfonylation. This document outlines the challenges associated with this synthesis, presents detailed experimental protocols from established literature, and offers a mechanistic understanding of the reaction.

Introduction

Mesityl methyl sulfone is an organic compound of interest in medicinal chemistry and materials science due to the presence of the electron-withdrawing methanesulfonyl group on the sterically hindered and electron-rich mesitylene ring. The synthesis of this target molecule is primarily achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts sulfonylation reaction. This involves the reaction of mesitylene with a methanesulfonyl halide, typically in the presence of a Lewis acid catalyst.

However, the direct sulfonylation of mesitylene using methanesulfonyl chloride presents significant challenges. A major competing side reaction is the chlorination of the aromatic ring, which can drastically reduce the yield of the desired sulfone. This guide will detail a successful synthesis using a related sulfonylating agent, methanesulfonyl fluoride, which mitigates the chlorination side reaction, and will also discuss the outcomes of using methanesulfonyl chloride.

Reaction Overview and Mechanism

The core transformation is the attachment of a methanesulfonyl group (-SO₂CH₃) to the mesitylene ring. This is an electrophilic aromatic substitution reaction where the electrophile is a transient sulfonyl cation or a complex of the sulfonylating agent and the Lewis acid.

The generally accepted mechanism for the Friedel-Crafts sulfonylation using a methanesulfonyl halide (CH₃SO₂X) and a Lewis acid catalyst (e.g., AlCl₃) proceeds as follows:

-

Formation of the Electrophile: The Lewis acid activates the methanesulfonyl halide, generating a highly electrophilic species.

-

Electrophilic Attack: The electron-rich π-system of the mesitylene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the [AlCl₃X]⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 2-methanesulfonyl-1,3,5-trimethylbenzene.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene. A key finding in the literature is the preferential use of methanesulfonyl fluoride over methanesulfonyl chloride to avoid significant chlorination of the mesitylene ring[1].

Synthesis via Methanesulfonyl Fluoride (Recommended Protocol)

This protocol is adapted from a patented procedure that reports a high yield of the desired product by avoiding the chlorination side reaction[1].

Reaction Scheme:

Mesitylene + Methanesulfonyl Fluoride --(AlCl₃)--> 2-methanesulfonyl-1,3,5-trimethylbenzene

Experimental Procedure:

To a solution of 2.0 g (0.02 mole) of methanesulfonyl fluoride in 10 ml (0.072 mole) of mesitylene, 2.70 g (0.02 mole) of aluminum chloride (AlCl₃) was added. The solution was stirred for 30 minutes. Following the reaction period, the mixture was poured into ice water. The product was then isolated using standard work-up procedures. The resulting product, 2,4,6-trimethylphenyl methyl sulfone, exhibited a melting point of 130°C. The structure of the product was confirmed by NMR, IR, and mass spectroscopy[1].

Attempted Synthesis via Methanesulfonyl Chloride

Research has shown that the reaction of activated arenes like mesitylene with methanesulfonyl chloride in the presence of aluminum chloride often results in significant chlorination of the aromatic ring, with very low yields of the desired sulfone[1]. For instance, the reaction of p-xylene with methanesulfonyl chloride and AlCl₃ yielded 70% of 2,5-dimethylchlorobenzene and less than 1% of the corresponding sulfone[1]. This suggests that a similar outcome would be expected with mesitylene.

Summary of Quantitative Data

| Sulfonylating Agent | Arene | Catalyst | Molar Ratio (Arene:Sulfonylating Agent:Catalyst) | Reaction Time | Product | Yield (%) | Reference |

| Methanesulfonyl Fluoride | Mesitylene | AlCl₃ | 3.6 : 1 : 1 | 30 min | 2,4,6-trimethylphenyl methyl sulfone | 70 | [1] |

| Methanesulfonyl Chloride | p-Xylene | AlCl₃ | 8 : 1 : 1.15 | 1 hour | 2,5-dimethylphenyl methyl sulfone | < 1 | [1] |

| Methanesulfonyl Chloride | p-Xylene | AlCl₃ | 8 : 1 : 1.15 | 1 hour | 2,5-dimethylchlorobenzene | 70 | [1] |

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts sulfonylation of mesitylene.

Caption: Mechanism of Friedel-Crafts Sulfonylation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.

Caption: General Experimental Workflow.

Conclusion

The synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene from mesitylene is most effectively achieved through a Friedel-Crafts sulfonylation using methanesulfonyl fluoride as the sulfonylating agent in the presence of aluminum chloride. This approach successfully yields the desired product in high purity and good yield by circumventing the problematic side reaction of aromatic chlorination that occurs when using methanesulfonyl chloride. The provided experimental protocol and mechanistic insights serve as a valuable resource for researchers in the fields of synthetic and medicinal chemistry. Further optimization of reaction conditions, such as solvent and temperature, may lead to even higher yields.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methanesulfonyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules and established chemical principles to offer a thorough profile. This guide is intended to support researchers, scientists, and professionals in drug development by providing key data on its chemical identity, predicted physical and chemical properties, and a plausible synthetic route with a detailed experimental protocol.

Chemical Identity and Structure

2-Methanesulfonyl-1,3,5-trimethylbenzene (IUPAC name) is an aromatic sulfone. The structure consists of a mesitylene (1,3,5-trimethylbenzene) ring substituted with a methanesulfonyl group at the 2-position.

Synonyms: Mesityl methyl sulfone, (2,4,6-Trimethylphenyl)methylsulfone.[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 6462-31-3[1] |

| Molecular Formula | C₁₀H₁₄O₂S[1][2] |

| Molecular Weight | 198.28 g/mol [1][2] |

| InChI Key | VTSJEUVPFFSEBN-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C[1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source/Basis for Estimation |

| Melting Point | Estimated: 80-90 °C | Based on the melting point of similar aromatic sulfones and the added bulk of the mesityl group. For example, 1-(bromomethyl)-4-(methylsulfonyl)benzene has a melting point of 82-86 °C.[3] |

| Boiling Point | Estimated: > 300 °C | Aromatic sulfones generally have high boiling points. The boiling point of ethyl methyl sulfone is 239 °C, and the addition of the aromatic ring is expected to significantly increase this value.[4] |

| Solubility | Predicted: Soluble in many organic solvents (e.g., dichloromethane, chloroform, acetone, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The sulfone group imparts polarity, while the aromatic ring and methyl groups contribute to lipophilicity. Methyl sulfone is soluble in water, but the large hydrophobic mesityl group is expected to render the target compound insoluble in aqueous media.[5][6][7] |

| Topological Polar Surface Area (TPSA) | 42.5 Ų | Computed value.[1][2] |

| Hydrogen Bond Acceptor Count | 2 | Computed value.[1][2] |

| XLogP3-AA | 2.3 | Computed value.[2] |

Synthesis and Experimental Protocols

The synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene can be achieved through a two-step process starting from mesitylene: Friedel-Crafts reaction to form mesityl methyl sulfide, followed by oxidation to the sulfone. A detailed, representative protocol is provided below.

Synthetic Pathway

Experimental Workflow

Detailed Experimental Protocol

Step 1: Synthesis of Mesityl methyl sulfide

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve mesitylene (1,3,5-trimethylbenzene) (12.0 g, 0.1 mol) and dimethyl disulfide (9.4 g, 0.1 mol) in 100 mL of carbon disulfide.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. To the stirred solution, add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesityl methyl sulfide, which can be purified by vacuum distillation.

Step 2: Oxidation to 2-Methanesulfonyl-1,3,5-trimethylbenzene

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the mesityl methyl sulfide (8.3 g, 0.05 mol) in 50 mL of glacial acetic acid.

-

Reagent Addition: To the stirred solution, add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise at room temperature.

-

Reaction: After the addition, heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction by TLC until the starting sulfide is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A white precipitate should form.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol to afford 2-methanesulfonyl-1,3,5-trimethylbenzene as a white crystalline solid.

Potential Applications and Signaling Pathways

While specific biological activities of 2-methanesulfonyl-1,3,5-trimethylbenzene are not extensively documented, aromatic sulfones are a class of compounds with diverse applications in medicinal chemistry. They are known to be present in a variety of bioactive molecules. The methanesulfonyl group is a common polar substituent in drug candidates.

Given the structural similarity to other bioactive molecules, it is plausible that this compound could be investigated for its role in various signaling pathways. For instance, many small molecule inhibitors of protein kinases or other enzymes feature substituted aromatic cores.

References

- 1. [PDF] Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. | Semantic Scholar [semanticscholar.org]

- 2. guidechem.com [guidechem.com]

- 3. Mesityl phenyl sulfone | C15H16O2S | CID 345600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]

- 6. Methyl sulfone, 98% | Fisher Scientific [fishersci.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methanesulfonyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methanesulfonyl-1,3,5-trimethylbenzene. Due to the absence of directly published experimental spectra for this specific compound in the searched literature, this guide presents predicted values based on the known spectral data of its constituent parts: 1,3,5-trimethylbenzene (mesitylene) and the methanesulfonyl functional group, along with data from the structurally analogous compound, 1,4-dimethyl-2-(methylsulfonyl)benzene. This guide also outlines the standard experimental protocols for acquiring such NMR data.

Predicted NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. The introduction of a strong electron-withdrawing methanesulfonyl group to the aromatic ring of 1,3,5-trimethylbenzene is expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 1,3,5-trimethylbenzene is characterized by two singlets: one for the aromatic protons at approximately 6.78 ppm and another for the nine equivalent methyl protons at around 2.26 ppm.[1][2] The introduction of the methanesulfonyl group at the 2-position will break this symmetry.

Table 1: Predicted ¹H NMR Spectral Data for 2-methanesulfonyl-1,3,5-trimethylbenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (4,6-positions) | 7.0 - 7.2 | Singlet | 2H | The two equivalent aromatic protons are expected to be shifted downfield from the 6.78 ppm of mesitylene due to the electron-withdrawing effect of the adjacent sulfonyl group. |

| Methyl Protons (1,3,5-positions) | ~2.3 | Singlet | 9H | The three methyl groups are expected to be roughly equivalent and their chemical shift should be similar to that in mesitylene. |

| Methanesulfonyl Protons | ~3.0 | Singlet | 3H | The protons of the methyl group attached to the sulfonyl group are expected to appear in this region. |

Predicted ¹³C NMR Data

The high symmetry of 1,3,5-trimethylbenzene results in only three signals in its ¹³C NMR spectrum.[3][4] The introduction of the methanesulfonyl group will result in a more complex spectrum with distinct signals for each carbon atom. The chemical shifts for the aromatic carbons are expected to be in the range of 120-170 ppm.[5]

Table 2: Predicted ¹³C NMR Spectral Data for 2-methanesulfonyl-1,3,5-trimethylbenzene

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C-SO₂) | 140 - 145 | The carbon atom directly attached to the electron-withdrawing sulfonyl group is expected to be significantly deshielded and shifted downfield. |

| C-1, C-3, C-5 (C-CH₃) | 135 - 140 | The carbons bearing the methyl groups are also expected to be influenced by the sulfonyl group. |

| C-4, C-6 (C-H) | 128 - 132 | These aromatic carbons are expected to be the least affected by the sulfonyl group. |

| Methyl Carbons (-CH₃) | ~21 | The chemical shift of the methyl carbons on the aromatic ring is expected to be similar to that in mesitylene. |

| Methanesulfonyl Carbon (-SO₂CH₃) | 40 - 45 | The carbon of the methyl group attached to the sulfonyl group will have a characteristic chemical shift in this range. |

Experimental Protocols

The acquisition of high-quality NMR spectra is critically dependent on proper sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Sample Purity: The sample of 2-methanesulfonyl-1,3,5-trimethylbenzene should be of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: A deuterated solvent that dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4][6] Other suitable deuterated solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[7][8]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][7] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3][7]

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[4][6]

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

A standard single-pulse experiment is typically used.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for obtaining and interpreting NMR spectral data for a compound like 2-methanesulfonyl-1,3,5-trimethylbenzene.

Caption: General workflow for NMR analysis.

This guide provides a foundational understanding of the expected NMR characteristics of 2-methanesulfonyl-1,3,5-trimethylbenzene and the standard procedures for their experimental determination. Researchers can use this information as a reference for their analytical work and for the interpretation of experimentally obtained spectra.

References

- 1. organomation.com [organomation.com]

- 2. quora.com [quora.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. docbrown.info [docbrown.info]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

Mass Spectrometry Analysis of 2-Methanesulfonyl-1,3,5-trimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-methanesulfonyl-1,3,5-trimethylbenzene. While specific experimental data for this compound is not widely published, this document outlines the predicted fragmentation patterns based on the known behavior of related aromatic sulfones and trimethylbenzene derivatives. It also details a generalized experimental protocol for conducting such an analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 2-methanesulfonyl-1,3,5-trimethylbenzene is anticipated to be characterized by several key fragmentation pathways under electron ionization (EI). The molecular ion (M+) would be expected, followed by characteristic losses of the methanesulfonyl group and fragmentation of the trimethylbenzene moiety.

The primary fragmentation processes for aromatic sulfones typically involve the cleavage of the C-S and S-O bonds.[1] A significant fragmentation pathway is often the loss of sulfur dioxide (SO₂), which is a stable neutral molecule.[1] Additionally, fragmentation of the aromatic ring and its substituents will contribute to the overall spectrum. The stable nature of the aromatic ring means that the molecular ion peak is likely to be observed.[2]

Table 1: Predicted Prominent Ions in the Mass Spectrum of 2-methanesulfonyl-1,3,5-trimethylbenzene

| m/z Value | Predicted Ion Structure | Predicted Fragmentation Pathway |

| 198 | [C₁₀H₁₄O₂S]⁺• | Molecular Ion (M⁺•) |

| 183 | [C₉H₁₁O₂S]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion |

| 134 | [C₉H₁₂]⁺• | Loss of sulfur dioxide (SO₂) from the molecular ion |

| 119 | [C₉H₁₁]⁺ | Loss of a hydrogen atom from the [M-SO₂]⁺• ion, likely forming a stable tropylium-like ion |

| 105 | [C₈H₉]⁺ | Loss of a methyl group from the [C₉H₁₂]⁺• ion |

| 91 | [C₇H₇]⁺ | Rearrangement and loss of C₂H₄ from the [C₉H₁₁]⁺ ion, forming the tropylium ion |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation resulting from further fragmentation of the aromatic ring |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the analysis of 2-methanesulfonyl-1,3,5-trimethylbenzene using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of 2-methanesulfonyl-1,3,5-trimethylbenzene in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 100-1000 µg/mL.

-

Ensure the sample is fully dissolved and free of particulate matter.

2. GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Parameters:

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.[3]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

4. Data Acquisition and Analysis:

-

Acquire data using the instrument's software.

-

Identify the peak corresponding to 2-methanesulfonyl-1,3,5-trimethylbenzene based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it to the predicted values and fragmentation mechanisms of similar compounds.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the mass spectrometry analysis.

Caption: Predicted fragmentation pathway of 2-methanesulfonyl-1,3,5-trimethylbenzene.

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide on the Crystal Structure of 2-methanesulfonyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone. While a definitive, publicly available crystal structure for this specific compound has not been identified in the existing literature, this document outlines the probable synthetic routes, the detailed experimental protocols for its crystallization and subsequent X-ray crystallographic analysis, and the expected structural characteristics based on analogous compounds. This guide is intended to serve as a foundational resource for researchers investigating the structure-activity relationships of sulfonyl-containing aromatic compounds and to provide a roadmap for future crystallographic studies of the title compound.

Introduction

2-methanesulfonyl-1,3,5-trimethylbenzene is an organic compound featuring a mesitylene (1,3,5-trimethylbenzene) core functionalized with a methanesulfonyl group. The spatial arrangement of the sulfonyl group in relation to the sterically hindered mesityl ring is of significant interest for understanding its chemical reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. The crystal structure provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This information is crucial for computational modeling, understanding crystal packing forces, and designing derivatives with specific physicochemical properties.

While the crystal structure of the closely related 2,2-Dimethyl-1-(para-nitrophenyl)propyl mesityl sulfone has been determined, providing valuable insight into the conformational behavior of the mesityl sulfone moiety, the specific crystallographic data for 2-methanesulfonyl-1,3,5-trimethylbenzene remains to be reported[1]. This guide, therefore, synthesizes information from related structures and established methodologies to present a predictive yet technically detailed overview.

Synthesis and Crystallization

The synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene can be approached through several established synthetic routes for aryl sulfones. A common and effective method involves the oxidation of the corresponding sulfide.

Proposed Synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene

A plausible synthetic pathway is outlined below. This multi-step synthesis starts from commercially available mesitylene.

Experimental Protocol for Synthesis:

-

Bromination of Mesitylene: Mesitylene is treated with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, to yield bromomesitylene. The reaction is typically carried out in a chlorinated solvent at room temperature.

-

Thioether Formation: The resulting bromomesitylene is converted to a Grignard reagent by reacting with magnesium turnings in anhydrous tetrahydrofuran (THF). This is followed by a reaction with dimethyl disulfide to form mesityl methyl sulfide.

-

Oxidation to the Sulfone: The mesityl methyl sulfide is then oxidized to the target sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane, or with hydrogen peroxide in acetic acid. The crude product is then purified by column chromatography or recrystallization.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation of a saturated solution is a commonly employed method.

Experimental Protocol for Crystallization:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane are potential candidates.

-

Preparation of a Saturated Solution: The purified 2-methanesulfonyl-1,3,5-trimethylbenzene is dissolved in the chosen solvent at an elevated temperature to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Crystal Structure Determination

The determination of the crystal structure would be achieved through single-crystal X-ray diffraction.

Experimental Workflow for X-ray Diffraction

The following diagram illustrates the typical workflow for determining a crystal structure.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to improve the fit between the observed and calculated diffraction data.

-

Structure Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues.

Predicted Crystallographic Data

Based on the analysis of similar small organic molecules, the following table summarizes the anticipated crystallographic parameters for 2-methanesulfonyl-1,3,5-trimethylbenzene. It is important to note that these are predicted values and await experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 (for monoclinic) |

| γ (°) | 90 |

| Volume (ų) | 1800 - 2500 |

| Z | 4 or 8 |

| Density (calculated) (g/cm³) | 1.2 - 1.4 |

| R-factor | < 0.05 |

Molecular and Crystal Structure Features

The molecular structure of 2-methanesulfonyl-1,3,5-trimethylbenzene is expected to exhibit a tetrahedral geometry around the sulfur atom of the sulfonyl group. The steric hindrance imposed by the two ortho-methyl groups on the mesityl ring will likely influence the torsion angle between the plane of the aromatic ring and the S-C(methyl) bond.

In the solid state, the crystal packing is anticipated to be governed by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms and the methyl and aromatic hydrogen atoms. Pi-stacking interactions between the mesitylene rings of adjacent molecules may also play a role in the overall crystal packing.

Conclusion and Future Directions

This technical guide has presented a comprehensive overview of the anticipated synthesis, crystallization, and crystal structure of 2-methanesulfonyl-1,3,5-trimethylbenzene. While the definitive crystal structure has yet to be reported, the methodologies and predicted data herein provide a solid foundation for future experimental work. The determination of the precise crystal structure of this compound will be invaluable for a deeper understanding of its solid-state properties and for guiding the design of new functional molecules for applications in drug discovery and materials science. It is hoped that this guide will stimulate further research into the crystallographic characterization of this and related sulfonyl-containing aromatic compounds.

References

The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth analysis of the reaction mechanism for the sulfonylation of 1,3,5-trimethylbenzene (mesitylene). As a fundamental electrophilic aromatic substitution (EAS) reaction, the sulfonylation of mesitylene is a critical process in the synthesis of various organic compounds, including pharmaceutical intermediates and specialized chemical reagents. This document details the underlying mechanistic pathways, presents available quantitative data, outlines comprehensive experimental protocols, and provides visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

The sulfonylation of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the sulfonyl group (-SO3H) onto an aromatic ring. This functionalization is pivotal for the production of detergents, dyes, and a wide array of pharmaceutical agents. 1,3,5-trimethylbenzene, commonly known as mesitylene, is a readily available aromatic hydrocarbon with three activating methyl groups. Its unique symmetrical structure and high reactivity make it an interesting substrate for studying electrophilic aromatic substitution reactions. The product of its sulfonylation, 2,4,6-trimethylbenzenesulfonic acid, and its derivatives, such as 2,4,6-trimethylbenzenesulfonyl chloride, are valuable reagents in organic synthesis.[1]

This guide will explore the intricacies of the reaction mechanism, from the generation of the electrophile to the formation of the final product, supported by experimental data and detailed procedural outlines.

Reaction Mechanism

The sulfonylation of 1,3,5-trimethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a sulfonic acid group.

Generation of the Electrophile

The active electrophile in aromatic sulfonylation is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. When concentrated sulfuric acid is used as the sulfonating agent, SO₃ is present in equilibrium. For more reactive sulfonating conditions, fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the electrophile.[2]

The generation of sulfur trioxide from concentrated sulfuric acid can be represented as:

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Alternatively, chlorosulfonic acid (ClSO₃H) can be used to produce the corresponding sulfonyl chloride directly.

Electrophilic Attack and Formation of the Sigma Complex

The π-electron system of the 1,3,5-trimethylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. The three methyl groups on the mesitylene ring are electron-donating, which activates the ring towards electrophilic attack and stabilizes the positive charge of the sigma complex. Due to the 1,3,5-substitution pattern, all three available ring positions (2, 4, and 6) are equivalent.

Deprotonation and Restoration of Aromaticity

In the final step of the mechanism, a weak base, such as HSO₄⁻ or water, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the final product, 2,4,6-trimethylbenzenesulfonic acid.

A visual representation of the reaction mechanism is provided in the diagram below.

Caption: Reaction mechanism for the sulfonylation of 1,3,5-trimethylbenzene.

Quantitative Data

Quantitative data for the sulfonylation of 1,3,5-trimethylbenzene is not as extensively reported as for simpler aromatic compounds. However, available information on yields and kinetic isotope effects provides valuable insights into the reaction.

| Parameter | Value/Observation | Conditions | Reference |

| Yield | 92% | Mesitylene treated with chlorosulfonic acid at 0°C | [1] |

| Kinetic Isotope Effect (kH/kD) | 1.1 ± 0.1 | For sulfonation of benzene in trichlorofluoromethane at -35°C | [3] |

| Kinetic Isotope Effect (kH/kD) | 1.34 ± 0.08 | For sulfonation of benzene in nitromethane at 20°C | [3] |

The observation of a kinetic isotope effect in the sulfonylation of benzene suggests that the deprotonation of the sigma complex can be the rate-determining step under certain conditions, which is in contrast to many other electrophilic aromatic substitution reactions where the formation of the sigma complex is rate-limiting.[4][5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of sulfonated mesitylene derivatives. Below are protocols for the preparation of 2,4,6-trimethylbenzenesulfonic acid and 2,4,6-trimethylbenzenesulfonyl chloride.

Synthesis of 2,4,6-Trimethylbenzenesulfonic Acid

This protocol is adapted from a procedure for the purification of mesitylene which involves its sulfonation.[6]

Materials:

-

1,3,5-trimethylbenzene (mesitylene)

-

Concentrated sulfuric acid (98%)

-

60-70% Sulfuric acid for washing

-

15% Hydrochloric acid

-

Calcium chloride

-

Flannel or filtros plate for filtration

Procedure:

-

To a volume of mesitylene, add an equal volume of concentrated sulfuric acid in a flask equipped with a reflux condenser.

-

Warm the mixture on a water bath for one hour with occasional shaking or mechanical stirring.

-

Cool the mixture. The 2,4,6-trimethylbenzenesulfonic acid will crystallize out.

-

Filter the mixture through flannel or a filtros plate to separate the crystals from the unsulfonated oily layer.

-

Wash the crystals with 60-70% sulfuric acid.

-

The unsulfonated oily layer can be retreated with fresh concentrated sulfuric acid to improve the overall yield.

-

For recovery of mesitylene (if desired), the sulfonic acid crystals can be mixed with 15% hydrochloric acid and heated under reflux for two to three hours, followed by steam distillation.

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

This protocol describes the direct synthesis of the sulfonyl chloride using chlorosulfonic acid.[1]

Materials:

-

1,3,5-trimethylbenzene (mesitylene)

-

Chlorosulfonic acid

-

Crushed ice

Procedure:

-

Cool 80 g (0.69 mol) of chlorosulfonic acid to 0°C in a suitable reaction vessel.

-

Slowly add 30 g (0.25 mol) of mesitylene dropwise to the cooled chlorosulfonic acid over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at 0°C.

-

Carefully pour the reaction mixture onto crushed ice.

-

The product, 2,4,6-trimethylbenzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid product by filtration. This procedure is reported to yield approximately 50 g (92%) of the desired product.[1]

Caption: Experimental workflow for the synthesis of 2,4,6-trimethylbenzenesulfonyl chloride.

Conclusion

The sulfonylation of 1,3,5-trimethylbenzene is a robust and efficient electrophilic aromatic substitution reaction. The high reactivity of the mesitylene ring, conferred by the three activating methyl groups, facilitates this transformation under relatively mild conditions. The reaction proceeds through the well-established EAS mechanism involving the formation of a sigma complex, with the potential for the deprotonation step to be rate-limiting. The resulting products, 2,4,6-trimethylbenzenesulfonic acid and its derivatives, are valuable synthons for further chemical transformations. The experimental protocols provided herein offer reliable methods for the laboratory-scale synthesis of these important compounds. Further research could focus on elucidating more detailed kinetic data for the sulfonylation of mesitylene and exploring its applications in the development of novel pharmaceuticals and functional materials.

References

- 1. chembk.com [chembk.com]

- 2. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aromatic sulphonation. Part XXII. Kinetic isotope effects in the reaction of [1,3,5-2H3]benzene with sulphur trioxide: competitive sulphonation of benzene and toluene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. quora.com [quora.com]

- 5. reaction mechanism - Kinetic Isotopic Effect in EAS - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

CAS number and IUPAC name for 2-methanesulfonyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methanesulfonyl-1,3,5-trimethylbenzene, a compound of interest in synthetic chemistry. This document details its chemical identity, physicochemical properties, a plausible synthesis route, and relevant safety information.

Chemical Identity and Properties

2-Methanesulfonyl-1,3,5-trimethylbenzene, also known by its IUPAC name 1,3,5-trimethyl-2-(methylsulfonyl)benzene, is an aromatic sulfone. Its core structure consists of a mesitylene (1,3,5-trimethylbenzene) ring substituted with a methanesulfonyl group.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1,3,5-trimethyl-2-(methylsulfonyl)benzene | N/A |

| Synonyms | (2,4,6-Trimethylphenyl)methylsulfone, Mesityl methyl sulfone, Methyl mesityl sulfone | [1] |

| CAS Number | 6462-31-3 | [1] |

| Molecular Formula | C₁₀H₁₄O₂S | [1] |

| Molecular Weight | 198.28 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C | [1] |

| InChI Key | VTSJEUVPFFSEBN-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 42.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis Methodology

A detailed experimental protocol for the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene is not explicitly available in the reviewed literature. However, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles: Friedel-Crafts sulfonylation of mesitylene followed by oxidation of the resulting sulfide.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

-

Formation of Methyl Mesityl Sulfide: This intermediate can be synthesized via a Friedel-Crafts reaction between mesitylene and a suitable sulfur-containing electrophile, followed by methylation.

-

Oxidation to 2-Methanesulfonyl-1,3,5-trimethylbenzene: The sulfide intermediate is then oxidized to the target sulfone.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps. These should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of Methyl Mesityl Sulfide (Intermediate)

This step can be achieved through a Friedel-Crafts reaction. A common method for forming aryl sulfones is through the reaction of an arene with a sulfonyl chloride in the presence of a Lewis acid catalyst.

-

Materials: 1,3,5-Trimethylbenzene (mesitylene), Methanesulfonyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3,5-trimethylbenzene in dry dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add aluminum chloride to the stirred solution.

-

Add methanesulfonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for one hour and then at room temperature for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Oxidation of Methyl Mesityl Sulfide to 2-Methanesulfonyl-1,3,5-trimethylbenzene

The oxidation of sulfides to sulfones is a common transformation. Hydrogen peroxide in acetic acid is an effective and environmentally benign oxidizing agent for this purpose.

-

Materials: Methyl mesityl sulfide, Glacial acetic acid, Hydrogen peroxide (30% aqueous solution).

-

Procedure:

-

Dissolve the methyl mesityl sulfide intermediate in glacial acetic acid in a round-bottom flask.

-

Add a stoichiometric excess of 30% hydrogen peroxide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

-

Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

Biological Activity and Applications

As of the date of this publication, there is no readily available information in the scientific literature regarding the specific biological activity, signaling pathway interactions, or applications in drug development for 2-methanesulfonyl-1,3,5-trimethylbenzene. The primary interest in this compound and its analogs currently lies within the field of synthetic organic chemistry.

Safety and Handling

No specific safety and toxicity data for 2-methanesulfonyl-1,3,5-trimethylbenzene are available. However, based on the data for structurally related compounds such as methyl phenyl sulfone, appropriate precautions should be taken.

Table 2: Hazard Information for Structurally Related Compounds

| Compound | CAS Number | Hazard Statements |

| Methyl Phenyl Sulfone | 3112-85-4 | Harmful if swallowed.[2] |

| 4-Chlorophenyl methyl sulfone | 98-57-7 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] |

| Ethyl methyl sulfone | 594-43-4 | May cause an allergic skin reaction. |

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds and handle with corresponding care.

Conclusion

2-Methanesulfonyl-1,3,5-trimethylbenzene is a specialty chemical with established identifiers. While specific experimental data and biological applications are not widely documented, this guide provides a robust, scientifically-grounded framework for its synthesis and safe handling, tailored for a scientific audience. Further research is warranted to fully characterize its physical properties and explore its potential applications.

References

Theoretical Calculations on the Electronic Structure of 2-Methanesulfonyl-1,3,5-trimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approach to understanding the electronic structure of 2-methanesulfonyl-1,3,5-trimethylbenzene. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document outlines a robust computational methodology based on established theoretical chemistry principles and findings for structurally related compounds. We present a detailed protocol for Density Functional Theory (DFT) calculations, discuss the anticipated electronic properties based on the interplay of the electron-donating mesityl group and the electron-withdrawing methanesulfonyl group, and provide representative data from analogous systems. This guide is intended to serve as a foundational resource for researchers initiating computational investigations into the electronic characteristics of 2-methanesulfonyl-1,3,5-trimethylbenzene and similar aryl sulfone compounds, particularly in the context of medicinal chemistry and materials science.

Introduction

2-Methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone, is an organic compound that incorporates a symmetrically substituted aromatic ring (mesitylene) and a strongly electron-withdrawing sulfone functional group.[1] The electronic properties of such molecules are of significant interest in various fields, including drug design, where aryl sulfones are recognized as important pharmacophores, and materials science, where they can be utilized as building blocks for functional polymers.[2][3] The interplay between the electron-donating nature of the three methyl groups on the benzene ring and the electron-withdrawing sulfonyl group is expected to create a unique electronic distribution, influencing the molecule's reactivity, intermolecular interactions, and potential biological activity.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure of molecules.[4] These methods allow for the prediction of various properties, including molecular orbital energies, charge distributions, and spectroscopic characteristics, offering insights that are often complementary to experimental data. This guide details a proposed computational workflow for characterizing the electronic structure of 2-methanesulfonyl-1,3,5-trimethylbenzene.

Proposed Computational Methodology

Given the absence of a specific, published computational study on 2-methanesulfonyl-1,3,5-trimethylbenzene, we propose a methodology based on common practices for similar organic molecules, as evidenced in the scientific literature.[5][6][7]

Software and Hardware

Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or Spartan. These calculations are computationally intensive and typically require access to a high-performance computing cluster.

Geometry Optimization

The first step in any computational analysis is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization. A common and effective method for this is the B3LYP functional with a Pople-style basis set, such as 6-31G(d), or a more robust basis set like cc-pVDZ for higher accuracy.[4] The optimization process should be followed by a frequency calculation to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Calculations

Once the geometry is optimized, a single-point energy calculation can be performed using a larger basis set for more accurate electronic properties. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used and reliable combination for this purpose.[6][7] This calculation will yield key electronic structure data, including:

-

Molecular Orbital (MO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

-

Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom, offering insight into the charge distribution and identifying electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP) Surface: The MEP surface visually represents the charge distribution, highlighting regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.

The following diagram illustrates the proposed computational workflow.

Anticipated Electronic Structure and Properties

The electronic structure of 2-methanesulfonyl-1,3,5-trimethylbenzene is governed by the opposing electronic effects of its constituent functional groups.

-

Mesityl Group: The three methyl groups on the benzene ring are electron-donating through an inductive effect. This increases the electron density of the aromatic ring, making it more nucleophilic compared to unsubstituted benzene.

-

Methanesulfonyl Group: The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms.[1] This effect significantly lowers the electron density on the aromatic ring, particularly at the ortho and para positions relative to the sulfonyl group.

The competition between these two effects will likely result in a polarized molecule. The HOMO is expected to be localized primarily on the electron-rich mesitylene ring, while the LUMO is anticipated to be centered on the electron-deficient sulfonyl group and the ipso-carbon of the aromatic ring.

Representative Theoretical Data

While specific data for 2-methanesulfonyl-1,3,5-trimethylbenzene is not available, the following tables summarize representative computational data for mesitylene and a related sulfonyl compound to provide a baseline for expected values.

Table 1: Calculated Electronic Properties of Mesitylene Calculations performed using DFT at the B3LYP/STO-3-21G level.[4]

| Property | Calculated Value |

| HOMO Energy | -8.591 eV |

| LUMO Energy | -2.029 eV |

| HOMO-LUMO Gap | 6.562 eV |

| Total Energy | -929.17 Hartree |

| Dipole Moment | 0.000 Debye |

Table 2: Selected Calculated Geometrical Parameters for 2,4,6-trimethylbenzene sulfonyl chloride Calculations performed using DFT at the B3LYP/6-311++G(d,p) level.[6]

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S Bond Length | 1.78 |

| S=O Bond Length (avg.) | 1.45 |

| S-Cl Bond Length | 2.10 |

| C-S-O Bond Angle (avg.) | 108.5 |

| O-S-O Bond Angle | 122.3 |

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of 2-methanesulfonyl-1,3,5-trimethylbenzene. By employing the proposed DFT-based computational methodology, researchers can obtain valuable insights into the molecule's electronic properties, including its molecular orbital energies, charge distribution, and geometric parameters. The anticipated interplay of the electron-donating mesityl group and the electron-withdrawing methanesulfonyl group suggests a molecule with distinct regions of high and low electron density, which will be critical in determining its chemical behavior and potential applications. The provided representative data and workflows serve as a practical starting point for future computational studies in this area.

References

- 1. Sulfone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 2-methanesulfonyl-1,3,5-trimethylbenzene, also known as mesityl methyl sulfone. While a singular, historically definitive report of its first synthesis is not readily apparent in surveyed literature, this guide outlines a robust and plausible synthetic pathway based on established, contemporary chemical methodologies. The methyl sulfone moiety is a significant functional group in medicinal chemistry, often employed to enhance the physicochemical properties of bioactive molecules. This guide presents detailed experimental protocols, physicochemical data, and a visual representation of the synthetic workflow, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Physicochemical Properties

The fundamental properties of 2-methanesulfonyl-1,3,5-trimethylbenzene are summarized below. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value |

| IUPAC Name | 2-(Methanesulfonyl)-1,3,5-trimethylbenzene |

| Synonyms | Mesityl methyl sulfone, (2,4,6-Trimethylphenyl)methylsulfone |

| CAS Number | 6462-31-3 |

| Molecular Formula | C₁₀H₁₄O₂S |

| Molecular Weight | 198.28 g/mol |

| Appearance | Solid (form may vary) |

| Topological Polar Surface Area | 42.5 Ų |

| Hydrogen Bond Acceptor Count | 2 |

Proposed Synthetic Pathway

The synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene can be efficiently achieved via a two-step process. This pathway begins with the formation of the precursor sulfide, 2-(methylthio)-1,3,5-trimethylbenzene, followed by its oxidation to the target sulfone. This approach is a common and reliable strategy for the preparation of aryl sulfones.[1]

Logical Workflow of the Synthesis

Caption: A two-step synthetic workflow for 2-methanesulfonyl-1,3,5-trimethylbenzene.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene. Safety precautions, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood, are mandatory.

Step 1: Synthesis of 2-(methylthio)-1,3,5-trimethylbenzene

This procedure involves the formation of a Grignard reagent from 2-bromomesitylene, which is then reacted with dimethyl disulfide to yield the corresponding aryl methyl sulfide.

Materials and Reagents:

-

2-Bromomesitylene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dimethyl disulfide (DMDS)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The system is purged with dry nitrogen. A solution of 2-bromomesitylene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and gently heated if necessary to maintain a steady reflux until the magnesium is consumed. The resulting grey-brown solution is 2-mesitylmagnesium bromide.

-

Thioether Formation: The Grignard solution is cooled to 0 °C in an ice bath. Dimethyl disulfide (1.1 eq) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then carefully quenched by the slow addition of 1 M HCl at 0 °C.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, and then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(methylthio)-1,3,5-trimethylbenzene.

Step 2: Synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene

This protocol describes the oxidation of the previously synthesized sulfide to the target sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[2][3]

Materials and Reagents:

-

2-(Methylthio)-1,3,5-trimethylbenzene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: 2-(Methylthio)-1,3,5-trimethylbenzene (1.0 eq) is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Oxidation: m-CPBA (2.2 eq) is added portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled again to 0 °C, and saturated aqueous sodium sulfite is added to quench any excess peroxide. The mixture is stirred for 20 minutes.

-

Extraction and Purification: The organic layer is separated, washed sequentially with saturated aqueous NaHCO₃ (three times) and brine, and then dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure to yield the crude product. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 2-methanesulfonyl-1,3,5-trimethylbenzene.

Relevance in Drug Development

The methyl sulfone (MeSO₂) group is a key substituent in modern medicinal chemistry.[1] Its inclusion in a molecule, such as in 2-methanesulfonyl-1,3,5-trimethylbenzene, can impart several desirable properties:

-

Increased Polarity and Solubility: The sulfone group is highly polar and can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a drug candidate.

-

Metabolic Stability: The sulfur atom in a sulfone is in its highest oxidation state, making it resistant to further oxidative metabolism, which can enhance the pharmacokinetic profile of a compound.

-

Modulation of Electronic Properties: As an electron-withdrawing group, it can influence the electronic environment of the aromatic ring, which can be crucial for tuning binding affinities to biological targets.

The symmetric trimethylbenzene (mesityl) scaffold provides a sterically hindered and lipophilic core, which, when combined with the polar sulfone group, results in an amphipathic structure. This structural motif could be explored as a fragment or building block in the design of new therapeutic agents where modulation of solubility, metabolic stability, and target engagement are critical design parameters.

References

Stability and Decomposition of 2-Methanesulfonyl-1,3,5-trimethylbenzene Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a predictive analysis based on established principles of organic chemistry and data from analogous compounds. As of the date of this publication, specific experimental data on the acid-catalyzed stability and decomposition of 2-methanesulfonyl-1,3,5-trimethylbenzene is not available in the public domain. The experimental protocols and quantitative data presented herein are hypothetical and intended to serve as a framework for future investigation.

Introduction

2-Methanesulfonyl-1,3,5-trimethylbenzene, an alkyl aryl sulfone, is a compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. The stability of such molecules under various conditions, particularly acidic environments, is a critical parameter influencing their synthesis, purification, storage, and biological activity. This guide provides an in-depth technical overview of the predicted stability and decomposition pathways of 2-methanesulfonyl-1,3,5-trimethylbenzene under acidic conditions.

The core structure combines a highly substituted, electron-rich benzene ring with an electron-withdrawing methanesulfonyl group. This substitution pattern is expected to influence the reactivity of the C-S bond, which is the likely point of cleavage under strong acidic conditions. Understanding this stability is crucial for its application in drug development, where acidic environments are encountered in formulation and during gastrointestinal transit.

Predicted Stability and Decomposition Pathway

Aryl sulfones are generally considered stable functional groups. However, the C-S bond can be susceptible to cleavage under forcing conditions, such as in the presence of strong acids at elevated temperatures. The decomposition of 2-methanesulfonyl-1,3,5-trimethylbenzene in an acidic medium is predicted to proceed via an acid-catalyzed hydrolysis mechanism.

The proposed pathway involves the initial protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom. This is followed by a nucleophilic attack, potentially by water or the conjugate base of the acid, on the sulfur atom or the aromatic carbon atom attached to the sulfonyl group. The reversibility of sulfonation reactions on aromatic rings suggests that cleavage of the aryl C-S bond is a plausible outcome.[1][2]

The primary decomposition products are anticipated to be 1,3,5-trimethylbenzene (mesitylene) and methanesulfonic acid. The presence of three electron-donating methyl groups on the benzene ring is expected to stabilize the aromatic ring, potentially influencing the rate of the cleavage reaction.

Hypothetical Quantitative Data

The following tables summarize predicted quantitative data for the acid-catalyzed decomposition of 2-methanesulfonyl-1,3,5-trimethylbenzene. These values are illustrative and should be experimentally verified.

Table 1: Predicted Decomposition Rate Constants under Various Acidic Conditions

| Acid (Concentration) | Temperature (°C) | Predicted Pseudo-First-Order Rate Constant (k_obs, s⁻¹) |

| 1 M HCl | 50 | 1.2 x 10⁻⁶ |

| 1 M HCl | 75 | 8.5 x 10⁻⁶ |

| 5 M HCl | 50 | 6.0 x 10⁻⁶ |

| 5 M HCl | 75 | 4.2 x 10⁻⁵ |

| 1 M H₂SO₄ | 50 | 1.8 x 10⁻⁶ |

| 1 M H₂SO₄ | 75 | 1.3 x 10⁻⁵ |

Table 2: Predicted Product Yields after 24 hours at 75°C in 5 M HCl

| Product | Predicted Yield (%) |

| 1,3,5-Trimethylbenzene (Mesitylene) | > 95% |

| Methanesulfonic Acid | > 95% |

| Unreacted Starting Material | < 5% |

| Other Byproducts | Trace |

Proposed Experimental Protocols

The following are detailed, yet hypothetical, methodologies for investigating the stability and decomposition of 2-methanesulfonyl-1,3,5-trimethylbenzene under acidic conditions.

Stability Study Under Acidic Conditions

Objective: To determine the rate of decomposition of 2-methanesulfonyl-1,3,5-trimethylbenzene in acidic media at various temperatures.

Materials:

-

2-Methanesulfonyl-1,3,5-trimethylbenzene

-

Hydrochloric acid (HCl), concentrated

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Reaction vials with screw caps

-

Thermostatically controlled heating block or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

-

Prepare stock solutions of 1 M and 5 M HCl and 1 M H₂SO₄ in deionized water.

-

Prepare a stock solution of 2-methanesulfonyl-1,3,5-trimethylbenzene (1 mg/mL) in acetonitrile.

-

In a series of reaction vials, add a known volume of the substrate stock solution and evaporate the acetonitrile under a stream of nitrogen.

-

To each vial, add a specific volume of the desired acid solution to achieve the final target concentration of the substrate.

-

Securely cap the vials and place them in the heating block or water bath set to the desired temperature (e.g., 50°C and 75°C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove a vial from the heat and immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the organic components with a suitable solvent (e.g., ethyl acetate).

-

Analyze the extracted samples by HPLC to quantify the remaining amount of 2-methanesulfonyl-1,3,5-trimethylbenzene.

-

Plot the natural logarithm of the concentration of the starting material versus time to determine the pseudo-first-order rate constant (k_obs).

Product Identification via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the major decomposition products.

Materials:

-

Products from a completed stability study reaction

-

1,3,5-Trimethylbenzene (Mesitylene) standard

-

Methanesulfonic acid standard

-

Derivatizing agent for methanesulfonic acid (e.g., diazomethane or a silylating agent)

-

GC-MS system

Procedure:

-

Take an aliquot of the quenched and extracted reaction mixture from a long-duration, high-temperature experiment.

-

For the analysis of the volatile aromatic product, directly inject a sample into the GC-MS.

-

For the analysis of the non-volatile methanesulfonic acid, derivatize an aliquot of the aqueous layer to form a volatile ester or silyl ether.

-

Inject the derivatized sample into the GC-MS.

-

Compare the mass spectra and retention times of the observed peaks with those of the authentic standards of 1,3,5-trimethylbenzene and derivatized methanesulfonic acid.

Visualizations

The following diagrams illustrate the predicted decomposition pathway and the experimental workflow.

Caption: Predicted acid-catalyzed decomposition pathway.

Caption: Proposed experimental workflow for stability testing.

References

Application Notes and Protocols for the Use of 2-Methanesulfonyl-1,3,5-trimethylbenzene in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are integral to the discovery and development of new pharmaceuticals and functional materials. Aryl sulfones have emerged as a versatile class of electrophilic coupling partners in various palladium- and nickel-catalyzed cross-coupling reactions. Their stability, ease of handling, and unique reactivity profile offer a valuable alternative to the more commonly used aryl halides and triflates.

This document provides detailed application notes and protocols for the use of 2-methanesulfonyl-1,3,5-trimethylbenzene (also known as 2-mesitylsulfonyl-1,3,5-trimethylbenzene) in several key cross-coupling reactions. Due to the limited availability of specific experimental data for this exact substrate in the current literature, the protocols and data presented herein are based on closely related, sterically hindered aryl sulfones. These examples provide a strong predictive framework for the successful application of 2-methanesulfonyl-1,3,5-trimethylbenzene in similar transformations.

1. Suzuki-Miyaura Coupling of Aryl Sulfones

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds through the reaction of an organoboron reagent with an organic halide or sulfonate, catalyzed by a palladium complex. Recent advancements have extended the scope of this reaction to include aryl sulfones as viable electrophiles.

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of aryl sulfones.

Application Notes:

-

Substrate Reactivity: The reactivity of aryl sulfones in Suzuki-Miyaura coupling is influenced by the electronic nature of the sulfonyl group and the substitution pattern on the aromatic ring. Aryl trifluoromethyl sulfones have been shown to be particularly effective coupling partners.[1] The steric hindrance provided by the mesityl group in 2-methanesulfonyl-1,3,5-trimethylbenzene may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.

-

Catalyst and Ligand Choice: Palladium catalysts, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with bulky, electron-rich phosphine ligands like RuPhos, XPhos, or BrettPhos, are often employed for the coupling of challenging aryl sulfone substrates.[1][2]

-

Base and Solvent: The choice of base is critical for the efficiency of the transmetalation step. Inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly used. Anhydrous solvents like toluene, dioxane, or THF are typically employed. The addition of a small amount of a polar aprotic solvent like DMSO can sometimes improve the solubility of the base and enhance the reaction rate.[1]

Representative Experimental Data for Analogous Aryl Sulfones in Suzuki-Miyaura Coupling

| Entry | Aryl Sulfone | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/DMSO | 80 | 95 | [1] |

| 2 | 2-Fluorophenyl trifluoromethyl sulfone | Phenylboronic acid | Pd(acac)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/DMSO | 80 | 88 | [1] |

| 3 | 2-Pyridyl trifluoromethyl sulfone | 4-tert-Butylphenylboronic acid | Pd(acac)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/DMSO | 80 | 75 | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Sulfone (General Procedure)

-

To an oven-dried Schlenk tube is added the aryl sulfone (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-